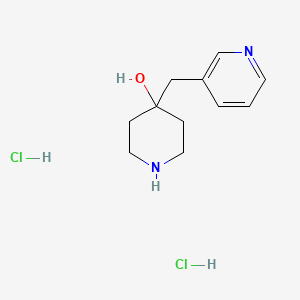

4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride

Description

Properties

IUPAC Name |

4-(pyridin-3-ylmethyl)piperidin-4-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c14-11(3-6-12-7-4-11)8-10-2-1-5-13-9-10;;/h1-2,5,9,12,14H,3-4,6-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVZCNOJLPYJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CN=CC=C2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021205-21-9 | |

| Record name | 4-(pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditionsThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can result in the removal of the hydroxyl group or modification of the pyridine ring .

Scientific Research Applications

4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

4-(Pyridin-2-yl)piperidin-4-ol Dihydrochloride (CAS 18728-61-5)

- Structural Difference : The pyridine ring is attached at the 2-position instead of the 3-position.

- Impact : Altered electronic and steric properties may influence receptor binding. For example, pyridin-2-yl derivatives often exhibit distinct interactions with aromatic residues in enzyme active sites compared to pyridin-3-yl analogs.

- Similarity Score : 0.72 (based on molecular descriptors) .

1-(Pyridin-3-ylmethyl)piperidin-4-amine Trihydrochloride (CAS 160357-88-0)

- Structural Difference : Replaces the hydroxyl group with an amine.

- However, reduced polarity may affect solubility .

Heterocyclic Modifications

1-(2-Hydroxy-3-(Naphthalen-2-yloxy)propyl)-4-(Quinolin-3-yl)piperidin-4-ol

- Structural Difference: Incorporates a quinolin-3-yl group and a naphthalen-2-yloxypropyl chain.

- Pharmacological Relevance : Acts as a potent 5-HT₁F antagonist (Ki = 11 nM) with high specificity over 5-HT₁A receptors. The bulky naphthalene group likely enhances lipophilicity and membrane penetration .

1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol Dihydrochloride (CAS 1426290-49-4)

- Structural Difference : Substitutes pyridine with a thiazole ring.

Salt Forms and Solubility

4-(3-Pyridinyl)-4-piperidinol Dihydrochloride Hydrate (CAS Not Specified)

- Structural Difference : Exists as a hydrate.

- Impact : Hydration may slightly reduce solubility compared to the anhydrous dihydrochloride form of the target compound. Molecular weight is 269.17 g/mol .

3-Methylpiperidin-4-ol Hydrochloride (CAS 7583-53-1)

- Structural Difference : Lacks the pyridinylmethyl group; features a methyl substituent.

Pharmacological and Functional Comparisons

Key Research Findings

- Synthetic Flexibility: The target compound’s pyridin-3-ylmethyl group allows modular synthesis for introducing diverse substituents, as seen in cinnoline and benzimidazole analogs .

- Receptor Specificity : Analogs with bulkier substituents (e.g., naphthalen-2-yloxy) exhibit enhanced receptor specificity, while simpler derivatives like 3-methylpiperidin-4-ol lack such selectivity .

- Solubility vs. Bioactivity : Dihydrochloride salts generally improve solubility but may require optimization to balance bioavailability and target engagement .

Biological Activity

4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H16Cl2N2O

- Molecular Weight : 275.17 g/mol

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. It has been shown to exhibit:

- Acetylcholinesterase Inhibition : Similar to other piperidine derivatives, this compound may inhibit acetylcholinesterase (AChE), which is crucial for the modulation of cholinergic neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

- Modulation of Metabotropic Glutamate Receptors : Research indicates that compounds with similar structures can act as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various CNS disorders . This modulation could lead to therapeutic effects in conditions like anxiety and depression.

- Histamine H3 and Sigma-1 Receptor Interaction : The compound has shown promise in binding to histamine H3 and sigma-1 receptors, which are involved in pain modulation and cognitive functions . This interaction may provide a dual mechanism for addressing nociceptive and neuropathic pain.

Pharmacological Studies

Recent studies have highlighted the following biological activities of this compound:

| Activity | Effect | Reference |

|---|---|---|

| AChE Inhibition | Potential treatment for Alzheimer's disease | |

| mGluR Modulation | Possible treatment for CNS disorders | |

| Sigma Receptor Binding | Pain relief and cognitive enhancement |

Case Studies

- Alzheimer's Disease Model : In a study evaluating the effects of various piperidine derivatives, this compound was found to significantly inhibit AChE activity in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Pain Management Trials : Clinical trials involving dual receptor ligands have demonstrated that compounds with similar piperidine structures can effectively reduce pain in animal models, indicating that this compound may also possess analgesic properties .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 4-(Pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride?

- The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting pyridine-3-methanol derivatives with piperidin-4-ol under basic conditions (e.g., potassium carbonate in DMF) to form the intermediate, followed by dihydrochloride salt formation using hydrochloric acid . Purification often employs recrystallization or chromatography. Ensure inert atmospheric conditions to prevent oxidation of sensitive functional groups.

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological characterization includes:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen environments.

- HPLC (≥98% purity threshold) with UV detection at 254 nm.

- Mass spectrometry (ESI-TOF) for molecular weight confirmation (C₁₁H₁₅N₂O·2HCl = 292.2 g/mol) .

- Elemental analysis to validate stoichiometry of carbon, hydrogen, and nitrogen.

Q. What safety precautions are essential during handling?

- Despite limited GHS classification, adopt standard organic compound protocols:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers at 2–8°C, away from oxidizers .

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers investigate the pharmacological activity of this compound in serotonin receptor studies?

- Functional assays : Measure cAMP inhibition in HEK293T cells transfected with 5-HT1F receptors using a GloSensor™ system. Pre-treat cells with 10 nM serotonin (EC₅₀ ~0.1 nM) and test compound antagonism via luminescence reduction .

- Radioligand binding assays : Use ³H-LSD to determine binding affinity (Ki) to 5-HT1F receptors. Competitive binding curves at varying concentrations (1 nM–10 µM) reveal specificity (e.g., Ki ~11 nM for 5-HT1F vs. ~343 nM for 5-HT2B) .

Q. What experimental strategies address discrepancies in receptor selectivity data?

- Cross-reactivity profiling : Screen against a panel of GPCRs (e.g., 5-HT1A, 5-HT2B) using radiolabeled ligands.

- Control experiments : Include untransfected cells to rule out nonspecific luminescence interference, particularly at ≥3 µM concentrations .

- Dose-response normalization : Express inhibition as % of maximal serotonin effect to isolate receptor-specific activity .

Q. How can SAR studies optimize the compound’s bioactivity?

- Structural modifications :

- Replace the pyridinylmethyl group with bulkier aryl rings to assess steric effects on receptor binding.

- Introduce electron-withdrawing substituents (e.g., -F, -Cl) to modulate π-π interactions.

- In silico modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in 5-HT1F’s hydrophobic pocket. Validate with mutagenesis (e.g., Ala-scanning of key residues) .

Q. What analytical methods resolve stability issues in aqueous solutions?

- Forced degradation studies : Expose the compound to pH 1–13 buffers at 40°C for 24 hours. Monitor degradation via HPLC-MS to identify hydrolytic byproducts (e.g., piperidine ring opening).

- Lyophilization : Stabilize the dihydrochloride salt by removing water, enhancing shelf-life for in vivo studies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on compound toxicity?

- Contextual factors : Differences in cell lines (e.g., HEK293 vs. primary human beta cells) or assay endpoints (viability vs. apoptosis) may explain disparities.

- Dose dependency : Nonspecific cytotoxicity often emerges at ≥10 µM; validate findings using orthogonal assays (e.g., MTT and LDH release) .

- Batch variability : Ensure consistent salt form (dihydrochloride vs. free base) and purity (>95%) across studies .

Methodological Best Practices

- In vivo studies : For glucose tolerance tests in murine models, administer via IP injection (1–10 mg/kg) and monitor insulin secretion kinetics. Note that acute effects on beta-cell survival may overshadow insulinotropic activity .

- Synthetic scale-up : Transition from batch to flow reactors for improved yield and reduced byproducts during piperidine ring functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.